3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Description
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine (CAS: 1289214-24-9) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNS and a molecular weight of 238.53 g/mol. Key properties include a predicted density of 1.73±0.1 g/cm³, boiling point of 266.4±40.0 °C, and acidity (pKa) of -1.02±0.20 . The compound features a pyridine core substituted with bromo (Br), chloro (Cl), and methylsulfanyl (SCH₃) groups at positions 3, 5, and 2, respectively. These substituents influence its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTETYEXLILUPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine typically involves the halogenation of a pyridine derivative followed by the introduction of a methylsulfanyl group. One common method is the bromination and chlorination of 2-(methylsulfanyl)pyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, amino, or thiol-substituted pyridines.
Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its halogen and methylthio substituents can undergo various nucleophilic substitution reactions, allowing for the formation of diverse pyridine derivatives. This versatility is crucial in developing new compounds with tailored properties for specific applications.
Synthesis Methods:
Common methods for synthesizing this compound include:
- Halogenation of Pyridine Derivatives: Utilizing bromine and chlorine reagents under controlled conditions.
- Nucleophilic Substitution Reactions: Employing reagents such as sodium hydroxide or potassium carbonate to replace halogens with other functional groups.
Medicinal Chemistry
Pharmaceutical Applications:
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine has been investigated for its potential in drug development. Its unique structure allows it to interact with biological targets, such as enzymes and receptors, which can lead to the modulation of various biological pathways. For instance, it has been explored in the synthesis of cholinergic drugs aimed at treating gastrointestinal diseases .
Biological Activity:
Research indicates that compounds with similar structures exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. The specific interactions facilitated by the halogen and methylthio groups may enhance binding affinity to target proteins .
Agrochemicals
Development of Herbicides and Pesticides:
The compound is utilized in the formulation of agrochemicals due to its biological activity. It serves as a precursor for developing herbicides and pesticides that are effective against various agricultural pests. The incorporation of sulfur-containing groups is particularly advantageous for enhancing the efficacy of these agrochemicals .
Material Science
Potential Applications:
Research into the material science applications of this compound focuses on its properties related to conductivity, fluorescence, and self-assembly. These characteristics could lead to innovative uses in organic electronics and photonic devices.
Case Studies
Case Study 1: Synthesis of Cholinergic Drugs
A study demonstrated that this compound could be effectively utilized as a precursor in synthesizing cholinergic drugs. The synthesis involved multiple steps where the compound was modified to enhance its pharmacological profile .
Case Study 2: Development of Agrochemicals
Another investigation highlighted the use of this compound in developing new herbicides. The study focused on optimizing its chemical structure to improve efficacy against resistant weed species while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
The positions and types of substituents significantly impact reactivity and applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Functional Group Influence on Reactivity
- Methylsulfanyl (SCH₃) vs. Amino (NH₂): The SCH₃ group in the target compound increases lipophilicity, favoring membrane permeability in drug design. In contrast, NH₂ in 3-Bromo-5-chloropyridin-2-amine enhances nucleophilicity, making it more reactive in Suzuki-Miyaura couplings .
- Fused Ring Systems: The pyrido-pyrimidinone derivative (CAS: 1234616-65-9) introduces a fused heterocycle, altering electronic delocalization and binding affinity in medicinal chemistry applications .
Biological Activity
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine, chlorine, and a methylsulfanyl group. Its molecular formula is C₆H₅BrClN₂S, and it exhibits specific chemical properties that influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which plays a crucial role in modulating biochemical pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although further research is needed to confirm this.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. For instance, one study reported that the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .
Enzyme Inhibition Studies
A series of enzyme inhibition assays revealed that this compound could effectively inhibit certain kinases involved in cancer progression. The compound's structure allows it to form hydrogen bonds with key residues in the active sites of these enzymes, thereby blocking their activity .
Case Studies
- Inhibition of Kinases : In a study focused on kinase inhibitors, this compound was tested against several kinases. The results indicated significant inhibition rates, particularly against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The results showed moderate antibacterial activity, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-Chloro-2-(methylsulfanyl)pyridine | Moderate | Low | Low |
| 5-Bromo-2-thiophenecarboxylic acid | Low | High | High |
This table illustrates that while this compound exhibits notable anticancer activity compared to similar compounds, its enzyme inhibition and antimicrobial activities vary significantly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
